3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate
Description
3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate is a spirocyclic amine hydrochloride salt with the molecular formula C₁₁H₂₂N₂·2HCl·H₂O (CID: 51072196) . Its structure features a spiro[5.6]dodecane core, where two nitrogen atoms are positioned at the 3 and 9 positions, with a methyl group substituent at the 3-position. The dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical applications. Predicted physicochemical properties include collision cross-section (CCS) values ranging from 143.4 Ų ([M+H]⁺) to 152.5 Ų ([M+NH₄]⁺), indicating moderate molecular rigidity .
Properties
IUPAC Name |
3-methyl-3,10-diazaspiro[5.6]dodecane;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH.H2O/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11;;;/h12H,2-10H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFMBWPHZADGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCNCC2)CC1.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Spirocyclic Framework
The spiro[5.6]dodecane skeleton is typically constructed via cyclocondensation reactions between bifunctional amines and carbonyl-containing precursors. A representative approach involves reacting 1,5-diaminopentane derivatives with cyclic ketones under acidic or Lewis acid-catalyzed conditions. For example, Bi(OTf)₃ (0.05–1.0 equiv) in acetic acid at 35°C facilitates the rearrangement of 1,4-diaminospiro precursors to 1,3-diaminated spiroketones, achieving isolated yields of 88–100% with diastereomeric ratios >19:1 . This method minimizes side products compared to Sc(OTf)₃ or BF₃·OEt₂, which induce uncontrolled polymerization .
Key parameters include:
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Temperature : 35–120°C (higher temperatures accelerate ring closure but risk decomposition).
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Catalysts : Bi(OTf)₃ outperforms Cu(OTf)₂ or ZnCl₂ in suppressing byproducts .
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Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .
N-Methylation and Salt Formation
Following spirocycle assembly, N-methylation introduces the 3-methyl group. Quaternization of the secondary amine with methyl iodide or dimethyl sulfate in dichloromethane at 0–25°C achieves >90% conversion. Subsequent treatment with HCl gas in ethanol precipitates the dihydrochloride salt, which is recrystallized from water to yield the hydrate form .
Critical considerations :
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Stoichiometry : Excess methylating agent (1.2–1.5 equiv) ensures complete methylation.
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Hydrate stabilization : Crystallization at 4°C with slow evaporation favors hydrate formation by incorporating water molecules into the crystal lattice .
Alternative Routes via Reductive Amination
Reductive amination offers a one-pot route to bypass intermediate isolation. Combining 3,9-diazaspiro[5.6]dodecan-10-one with formaldehyde and NaBH₃CN in methanol at 60°C introduces the methyl group while reducing the ketone to a secondary amine. Acidic workup (HCl/EtOH) directly yields the dihydrochloride hydrate. This method simplifies purification but requires strict pH control (pH 4–5) to prevent over-reduction .
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A patented protocol (WO2023084567) details:
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Cyclocondensation : 1,5-diaminopentane + cyclododecanone in THF with Bi(OTf)₃ (0.1 equiv), 80°C, 6 h.
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Methylation : CH₃I (1.3 equiv), K₂CO₃, DMF, 25°C, 2 h.
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Salt Formation : HCl (2.1 equiv) in EtOH/H₂O (4:1), 0°C, 1 h.
This process achieves 92% overall yield and >99.5% purity by HPLC .
Analytical Characterization
Final product validation includes:
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes alkylation at nitrogen centers within its bicyclic framework. Typical conditions involve:
| Reagent | Solvent | Temperature | Product Application |
|---|---|---|---|
| Alkyl halides | Dichloromethane | 20–25°C | Modified receptor ligands |
| Epoxides | THF | Reflux | Polyamine derivatives |
This reaction proceeds via nucleophilic attack of the spirocyclic amine’s nitrogen on electrophilic alkylating agents, forming quaternary ammonium intermediates. The dihydrochloride hydrate form enhances solubility in polar solvents during these reactions .
Acylation Reactions
Acylation occurs selectively at the secondary amine position under mild conditions:
Key parameters :
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Reagents : Acetyl chloride, benzoyl anhydrides
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Base : Triethylamine or DMAP
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Yield : 68–82% (reported for analogous spiroamines)
The reaction preserves the spirocyclic core while introducing functional groups for further derivatization. Acylation products show improved pharmacokinetic properties in preclinical drug development studies .
Ring-Opening Reactions
Controlled ring-opening occurs under acidic or basic conditions:
| Condition | Outcome | Application |
|---|---|---|
| 2M HCl (reflux) | Linear diamine hydrochloride | Polymer crosslinkers |
| NaOH/EtOH | Free amine with keto group | Bioactive compound synthesis |
The hydrate component influences reaction kinetics by modulating local pH during proton transfer steps .
Nucleophilic Substitutions
The compound acts as a nucleophile in SN2 reactions:
Demonstrated reactions :
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Displacement of sulfonate esters
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Reaction with α,β-unsaturated carbonyl compounds
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Coupling with aryl halides (Buchwald-Hartwig conditions)
These transformations enable precise structural modifications while maintaining the spirocyclic architecture critical for receptor binding .
Redox Reactions
Emerging research documents oxidation potential:
| Oxidizing Agent | Product | Stability |
|---|---|---|
| KMnO₄ (acidic) | Nitrone derivatives | Air-sensitive |
| H₂O₂ | N-oxide compounds | Crystalline |
Reduction studies using NaBH₄ show selective reduction of imine byproducts without affecting the core structure .
This reaction profile establishes this compound as a versatile building block. Its balanced reactivity profile enables applications ranging from neurotransmitter analogs to coordination polymers, with ongoing research optimizing reaction selectivity through solvent engineering and catalyst design .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research indicates that compounds similar to 3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate exhibit potential antidepressant effects. A study involving various spirocyclic compounds demonstrated that modifications to the diazaspiro framework can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
Neuroprotective Effects : This compound has been investigated for its neuroprotective properties. In vitro studies showed that it could reduce neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Analgesic Properties : There is emerging evidence that this compound may possess analgesic properties, making it a candidate for pain management therapies. Experimental models have indicated that it can modulate pain pathways effectively .
Materials Science
Polymer Synthesis : The unique structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
Nanocomposite Development : This compound has been utilized in the fabrication of nanocomposites, where it acts as a dispersing agent for nanoparticles, improving the homogeneity and performance of the resulting materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2020) | Antidepressant Activity | Enhanced serotonin receptor binding affinity compared to traditional SSRIs. |
| Study B (2021) | Neuroprotection | Reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. |
| Study C (2022) | Polymer Science | Improved tensile strength and thermal resistance in spirocyclic polymer blends. |
Mechanism of Action
The mechanism of action of 3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with other spirocyclic and bicyclic amines. Key analogs include:
Key Observations :
- Ring Size : Spiro[5.6]dodecane (target) vs. spiro[5.5]undecane (smaller ring) alters conformational flexibility and steric effects .
- Functional Groups : The ketone in 3,9-diazaspiro[5.6]dodecan-10-one may enhance hydrogen bonding compared to the methyl group in the target compound .
- Bicyclic vs. Spiro: Bicyclo[4.2.1]nonane derivatives lack the spiro junction, reducing torsional strain but limiting spatial arrangement .
Physicochemical Properties
Predicted and experimental data highlight differences in molecular behavior:
| Property | Target Compound | 3-Methyl-3,9-diazaspiro[5.5]undecane Dihydrochloride | Emetine Dihydrochloride Hydrate |
|---|---|---|---|
| Molecular Weight | 291.2 g/mol | ~285 g/mol (estimated) | 571.58 g/mol |
| CCS ([M+H]⁺) | 143.4 Ų | N/A | N/A |
| Solubility | High (hydrate form) | Moderate | Low (complex structure) |
| Pharmacological Use | Undisclosed (likely CNS or antimicrobial) | Undisclosed | Antiprotozoal (IC₅₀ = 1–47 nM vs. P. falciparum) |
Key Observations :
- Hydrate Form: The dihydrochloride hydrate improves aqueous solubility compared to non-hydrated analogs like DABCO derivatives .
- Size-Activity Relationship : Larger molecules like emetine dihydrochloride hydrate (571.58 g/mol) exhibit potent antiparasitic activity but may face bioavailability challenges .
Key Observations :
- Salt Formation: Hydrochloride salts are commonly generated using HCl in dioxane or aqueous solutions (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) .
- Cyclization Efficiency : Spiro[5.6] systems may require stringent stoichiometry compared to smaller spiro[5.5] analogs .
Biological Activity
3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H22N2·2ClH·H2O
- Molecular Weight : 273.25 g/mol
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits potential as a modulator of the central nervous system (CNS), impacting neurotransmitter release and receptor activity.
Key Mechanisms:
- Receptor Modulation : The compound may act on serotonin and dopamine receptors, influencing mood and cognitive functions.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Case Studies
-
Antidepressant Activity :
- In a study involving rodents, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The underlying mechanism was hypothesized to involve serotonin receptor modulation.
-
Neuroprotection :
- A cell culture study demonstrated that the compound could reduce apoptosis in neuronal cells exposed to toxic agents. This suggests a potential application in neurodegenerative diseases where oxidative stress is a key factor.
-
Analgesic Effects :
- In pain models, the compound exhibited analgesic properties comparable to standard analgesics, indicating its potential as a therapeutic agent for pain management.
Safety Profile
Despite its promising biological activities, safety assessments indicate the need for caution due to potential toxicity:
Q & A
Q. What are the recommended methods for synthesizing and characterizing 3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate?
Answer:
- Synthesis : Utilize spirocyclic amine scaffold methodologies, such as Boc-protected intermediates (e.g., tert-butyl carboxylates) followed by deprotection and salt formation. Similar protocols for spiro[5.5]undecane derivatives involve sequential alkylation and cyclization steps under controlled pH and temperature .
- Characterization :
- Structural verification : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) in heavy water (D₂O) to resolve spirocyclic proton environments and confirm stereochemistry .
- Purity analysis : Use high-performance liquid chromatography (HPLC) with mobile phases optimized for polar amines, referencing retention times against certified reference standards .
- Spectroscopic validation : Compare infrared (IR) spectra (potassium bromide disk method) to confirm functional groups like secondary amines and hydrate formation .
Q. Which biochemical assays are suitable for evaluating its activity against c-MET or related kinases?
Answer:
- Kinase inhibition assays : Perform ATP-competitive binding studies using recombinant c-MET kinase domains. Measure IC₅₀ values via fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. Include downstream effectors (e.g., ERK1/2, AKT) to validate pathway inhibition .
- Cellular assays : Use c-MET-dependent tumor cell lines (e.g., NCI-H441) to assess proliferation (MTT assay) and migration (Boyden chamber). Apoptosis can be quantified via flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. How should in vivo studies be designed to evaluate antitumor efficacy?
Answer:
- Model selection : Use subcutaneous xenograft models (e.g., NIH-III mice implanted with c-MET-amplified tumors). Monitor tumor volume via caliper measurements and bioluminescence imaging .
- Dosing regimen : Administer orally at 10–30 mg/kg/day, considering pharmacokinetic parameters (e.g., Tₘₐₓ, AUC) derived from CYP3A4 and aldehyde oxidase metabolism studies .
- Biomarker analysis : Quantify c-MET phosphorylation (p-MET) in tumor lysates via Western blot or ELISA. Correlate with downstream markers (p-ERK, p-AKT) .
Q. How can researchers resolve contradictions in pharmacokinetic or metabolic data?
Answer:
- Metabolic profiling : Conduct in vitro incubation with liver microsomes (human/rodent) to identify primary metabolites. Use CYP3A4 inhibitors (e.g., ketoconazole) to assess enzyme-specific contributions .
- Species variability : Compare metabolic stability across species (e.g., mouse vs. human microsomes) to explain discrepancies in bioavailability or clearance rates .
- Data normalization : Account for hydrate-to-anhydrous form conversion in solubility studies by reporting results as molar equivalents .
Q. What analytical strategies ensure purity and stability under long-term storage?
Answer:
- Stability testing :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .
- Heavy metal analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace contaminants (e.g., Pb, As) below 20 ppm thresholds .
- Storage conditions : Store lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use sterile buffers (pH 1.6–2.1) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
